ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate

Description

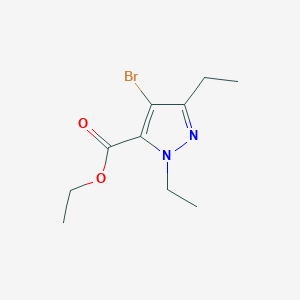

Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a bromine atom at position 4, two ethyl groups at positions 1 and 3, and an ethyl ester group at position 5. Its unique structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

ethyl 4-bromo-2,5-diethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-4-7-8(11)9(10(14)15-6-3)13(5-2)12-7/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPETXXSZWIYDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)OCC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3,5-diethyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, which facilitates the formation of the ester group at position 5.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Ester Hydrolysis: The ester group at position 5 can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Ester Hydrolysis: The major product is 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of potential pharmaceutical agents. Its derivatives have been explored for various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anticancer Properties : In vitro studies have shown that this compound inhibits cell proliferation in colorectal cancer cell lines (HCT116, HT29, SW480). The mechanism involves inducing cell cycle arrest primarily in the G2/M phase, crucial for preventing cancer cell division.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5 | G2/M phase arrest |

| HT29 | 4 | Apoptosis induction |

| SW480 | 6 | Cell cycle modulation |

Agrochemicals

The compound is being investigated for its potential use in developing new pesticides and herbicides . Its structural features allow it to interact with biological systems in plants and pests, providing avenues for effective crop protection strategies.

Material Science

In addition to its biological applications, this compound is explored in material science for creating new materials with specific properties. Its ability to form complexes with metals can lead to innovative materials with enhanced characteristics.

Antimicrobial Study

A study conducted on various pyrazole carboxylic acid derivatives highlighted the effectiveness of this compound against multiple bacterial strains. The findings indicated that modifications to the pyrazole ring could enhance antibacterial activity significantly.

Anticancer Research

In another study focusing on colorectal cancer cell lines, this compound was shown to significantly reduce cell viability at low micromolar concentrations. The research emphasized the importance of the bromine atom and ethyl groups in enhancing the compound's anticancer efficacy.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can influence its binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with methyl groups instead of ethyl groups.

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom at position 4.

Uniqueness

Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate is unique due to the presence of both bromine and ethyl ester groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure with two nitrogen atoms and various substituents that contribute to its unique properties. The presence of a bromine atom at position 4 and ethyl groups at positions 1 and 3 enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole carboxylic acid derivatives against a range of bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro studies demonstrated that this compound inhibits cell proliferation in colorectal cancer cell lines (HCT116, HT29, SW480) at low micromolar concentrations. The mechanism involves inducing cell cycle arrest primarily in the G2/M phase, which is crucial for preventing cancer cell division .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5 | G2/M phase arrest |

| HT29 | 4 | Apoptosis induction |

| SW480 | 6 | Cell cycle modulation |

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The bromine atom and ester group influence binding affinity to enzymes and receptors, which may lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Regulation: It promotes cell cycle arrest, thereby preventing cancer cells from dividing.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Colorectal Cancer Study: In a study involving human colorectal cancer cells, treatment with the compound resulted in a significant increase in the G1 phase population from 49.5% to approximately 63%, indicating effective cell cycle arrest .

- Antimicrobial Efficacy: Another study assessed the antimicrobial properties against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 4-bromo derivatives can be prepared by reacting hydrazine derivatives with diethyl ethoxymethylenemalonate, followed by bromination at the 4-position . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., palladium catalysts for cross-coupling), and reaction time. Yields improve with inert atmospheres (e.g., N₂) and controlled temperatures (60–80°C) to minimize side reactions like ester hydrolysis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromo vs. ester groups). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths/angles. For example, the pyrazole ring typically shows planarity (±0.01 Å deviation), and dihedral angles between substituents reveal steric effects . Data collection uses SMART/SAINT systems, with refinement in SHELX or SIR97 .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to modify the bromo substituent?

- Methodology : The 4-bromo group serves as a handle for aryl/heteroaryl introductions. Example protocol:

React ethyl 4-bromo-pyrazole with arylboronic acid (1.2 eq) in degassed DMF/H₂O (3:1).

Add Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2 eq) under N₂.

Heat at 80°C for 12–24 hours; purify via silica chromatography (hexane/EtOAc).

- Challenges : Competing protodebromination requires excess boronic acid and strict anhydrous conditions. Monitor by TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc 3:1) .

Q. What strategies resolve contradictions in reported synthetic methods (e.g., conflicting yields or byproducts)?

- Methodology :

- Systematic Screening : Use DoE (Design of Experiments) to test variables (solvent, catalyst, temperature).

- Byproduct Analysis : LC-MS or GC-MS identifies intermediates (e.g., de-esterified products).

- Reproducibility : Cross-validate with independent labs. For instance, Li et al. (2011) achieved 75% yield using Pd(OAc)₂ instead of Pd(PPh₃)₄, highlighting catalyst choice’s role .

Q. How to design assays to evaluate biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodology :

- In vitro Assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against S. aureus (ATCC 25923) in Mueller-Hinton broth .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations. Include positive controls (e.g., celecoxib) and triplicate replicates .

- Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and dose-response curves (GraphPad Prism).

Q. What computational methods predict reactivity and interactions (e.g., DFT or molecular docking)?

- Methodology :

- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to assess electrophilicity at the 4-position .

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinase binding pockets). Grid boxes centered on active sites (20 ų) with Lamarckian GA parameters .

Q. How to address challenges in crystallographic data interpretation (e.g., twinning or disorder)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.